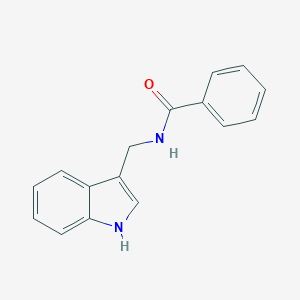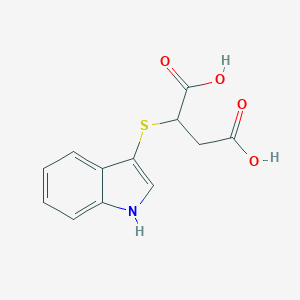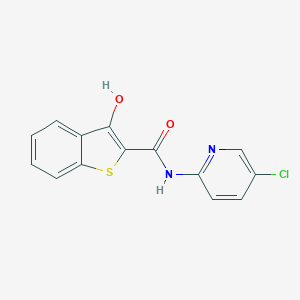![molecular formula C14H14N2S2 B428436 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine typically involves the reaction of 2-pyridinesulfenyl halides with alkenes. For example, the reaction of 2-pyridinesulfenyl chloride with 1,4-cyclohexadiene or 1,5-cyclooctadiene at room temperature in dichloromethane leads to the formation of the desired product . The reaction conditions include an equimolar ratio of reagents and a reaction time of approximately 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学的研究の応用
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
- 2-[(2-Chlorocyclopentyl)sulfanyl]pyridine
- 2-[(6-Chlorocyclohex-3-en-1-yl)sulfanyl]pyridine
- 2-[(8-Chlorocyclooct-4-en-1-yl)sulfanyl]pyridine
Uniqueness
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfur and nitrogen atoms in the compound enhances its ability to participate in various chemical reactions and form coordination complexes with metal ions, making it a valuable compound in research and industrial applications .
特性
分子式 |
C14H14N2S2 |
|---|---|
分子量 |
274.4g/mol |
IUPAC名 |
2-[(E)-4-pyridin-2-ylsulfanylbut-2-enyl]sulfanylpyridine |
InChI |
InChI=1S/C14H14N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-10H,11-12H2/b6-5+ |
InChIキー |
MDHLQNKEYWBKQU-AATRIKPKSA-N |
SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
異性体SMILES |
C1=CC=NC(=C1)SC/C=C/CSC2=CC=CC=N2 |
正規SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[3-(4-benzyl-1-piperazinyl)propyl]benzamide](/img/structure/B428354.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B428355.png)
![2-amino-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide](/img/structure/B428357.png)
![methyl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B428358.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-N-propan-2-ylpropan-2-amine](/img/structure/B428361.png)

![N,N-diethyl-N-[2-(1H-indol-3-ylsulfanyl)ethyl]amine](/img/structure/B428364.png)
![6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B428365.png)
![N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B428369.png)
![Methyl 5-[(4-fluoroanilino)carbonyl]-4-hydroxy-2-thiophenecarboxylate](/img/structure/B428371.png)
![3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B428372.png)


